molecular formula C19H23ClO4 B4930180 2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene

2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene

Cat. No.: B4930180
M. Wt: 350.8 g/mol
InChI Key: WFWOIQDCLSPVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene is an organic compound with a complex structure that includes multiple ether linkages and a chloro-substituted aromatic ring

Properties

IUPAC Name

2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4/c1-3-22-18-6-4-5-7-19(18)24-13-11-21-10-12-23-17-9-8-15(2)14-16(17)20/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWOIQDCLSPVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene typically involves multiple steps. One common method starts with the preparation of 2-ethoxyphenol, which is then reacted with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is further reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the chloro-substituted aromatic ring is introduced through a Friedel-Crafts alkylation reaction using 4-chlorotoluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ethoxy chains can interact with various biological molecules through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene is unique due to its specific combination of chloro and ethoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

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